molecular formula C19H19FN4O4 B2366389 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034249-94-8

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2366389
CAS No.: 2034249-94-8
M. Wt: 386.383
InChI Key: UOPKACCDMHIWPQ-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is an intriguing synthetic compound. Its complex structure, containing elements like fluoropyrimidine and cyclohexyl groups, makes it a unique candidate for various scientific applications, particularly in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. Specific details on reagents, solvents, temperatures, and times would provide more clarity on the step-by-step synthesis.

Industrial Production Methods: In an industrial setting, the synthesis would be optimized for yield and cost-effectiveness. Key considerations would include the scale-up of reaction conditions, the purification of intermediates, and the final product. Techniques such as crystallization, distillation, and chromatography are essential for achieving high purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes: This compound can participate in several types of chemical reactions, such as:

  • Oxidation: It might undergo oxidation at specific functional groups, leading to more complex derivatives.

  • Reduction: Reduction reactions could alter the fluoropyrimidine or oxobenzooxazolyl moieties.

  • Substitution: It can engage in nucleophilic or electrophilic substitution reactions, affecting the cyclohexyl or pyrimidine groups.

Common Reagents and Conditions Used in These Reactions:

  • Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride could be employed.

  • Substitution: Strong bases like sodium hydride or acids such as hydrochloric acid might be used.

Major Products Formed from These Reactions: Depending on the reaction type, products could vary widely:

  • Oxidation: Complex derivatives with additional oxygen functionalities.

  • Reduction: Simplified derivatives with fewer double bonds.

  • Substitution: Varied derivatives with substitutions at specific positions on the cyclohexyl or pyrimidine groups.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile building block for creating more complex molecules

Biology: In biological research, it might be used to study interactions with enzymes or other proteins, providing insights into cellular processes.

Medicine: Medically, it could have potential as a drug candidate or as part of a drug delivery system, given its complex structure and reactivity.

Industry: Industrial applications might include its use as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or advanced materials.

Mechanism of Action

The exact mechanism of action for N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide would depend on its specific application. Generally, it might interact with molecular targets like enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites or altering protein conformation, leading to changes in biological activity.

Comparison with Similar Compounds

  • N-((1r,4r)-4-((5-chloropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: Similar structure with a chlorine atom instead of fluorine.

  • N-((1r,4r)-4-((5-methylpyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: Features a methyl group instead of fluorine.

Uniqueness: N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and interactions, offering unique properties and potential advantages over its analogs.

This compound holds promise in a variety of fields, marking it as a subject of considerable interest in scientific research and industrial applications.

Properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O4/c20-12-9-21-18(22-10-12)27-14-7-5-13(6-8-14)23-17(25)11-24-15-3-1-2-4-16(15)28-19(24)26/h1-4,9-10,13-14H,5-8,11H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPKACCDMHIWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CN2C3=CC=CC=C3OC2=O)OC4=NC=C(C=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.